Structural Determinants of CCR5 Inhibition for HIV-1 Entry: P4C Scaffold Potential
While no direct data for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is available, research on the piperidine-4-carboxamide (P4C) scaffold demonstrates its potential for developing potent CCR5 inhibitors, a validated target for HIV-1 entry [1]. In a structure-activity relationship (SAR) study, optimized P4C derivatives (e.g., compounds 16g and 16i) achieved inhibitory activity against CCR5 (IC₅₀ = 25.73 nM and 25.53 nM, respectively) that is statistically equivalent to the FDA-approved drug maraviroc (IC₅₀ = 25.43 nM) in a calcium mobilization assay [1]. This data underscores the high potential of the P4C scaffold, and the unique N-substituent of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide positions it as a distinct chemical starting point for medicinal chemistry optimization.
| Evidence Dimension | Inhibition of CCR5 receptor (Calcium mobilization assay) |
|---|---|
| Target Compound Data | Not available for this specific compound. |
| Comparator Or Baseline | P4C derivative 16g (IC₅₀ = 25.73 nM); P4C derivative 16i (IC₅₀ = 25.53 nM); Positive control Maraviroc (IC₅₀ = 25.43 nM) |
| Quantified Difference | P4C derivatives (16g, 16i) showed equivalent potency to maraviroc. |
| Conditions | Calcium mobilization assay in CCR5-expressing cells. |
Why This Matters
The P4C scaffold has demonstrated the potential to achieve target potency comparable to a clinically approved drug, making this specific derivative a valuable starting point for antiviral programs.
- [1] Hu, S., Gu, Q., Wang, Z., Weng, Z., Cai, Y., Dong, X., ... & Liu, T. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-266. View Source
